N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H35N5O3 and its molecular weight is 405.543. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Functionalization
- Enantioselective methods for functionalizing the α-methylene C–H bonds of saturated aza-heterocycles, including azepanes, are crucial in drug discovery. A palladium-catalyzed enantioselective α-C–H coupling method offers high enantioselectivities and regioselectivity for a broad range of amines, showcasing its potential in asymmetric synthesis and bioactive compound development (Jain et al., 2016).
Corrosion Inhibition
- Cadmium(II) Schiff base complexes, incorporating ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, demonstrate corrosion inhibition properties on mild steel, indicating the chemical's role in materials science and corrosion engineering (Das et al., 2017).
Heterocyclic Compound Synthesis
- Stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines synthesis via α-phenylvinylsulfonium salts reaction showcases the application in synthesizing diverse N-heterocycles, highlighting its importance in pharmaceutical chemistry and material science (Matlock et al., 2015).
Biotransformation and Bioactivation
- Alicyclic amines like morpholine, azepane, and pyrrolidine are key structures in drug molecules, undergoing various biotransformations. Understanding these pathways helps design drug candidates with fewer metabolic liabilities, illustrating the chemical's role in drug design and pharmacology (Bolleddula et al., 2014).
Organocatalytic Approaches in Medicinal Chemistry
- Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity demonstrates the utility in creating biologically active spirooxindole derivatives, important for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Serotonin-3 Receptor Antagonists
- Development of serotonin-3 receptor antagonists incorporating morpholine and other heteroalicyclic rings highlights the role of such compounds in expanding the spectrum of activity against various organisms, relevant to therapeutic agent development (Harada et al., 1995).
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3/c1-24-9-6-7-18(24)19(26-10-4-2-3-5-11-26)17-23-21(28)20(27)22-8-12-25-13-15-29-16-14-25/h6-7,9,19H,2-5,8,10-17H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPQDMYMOBHASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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